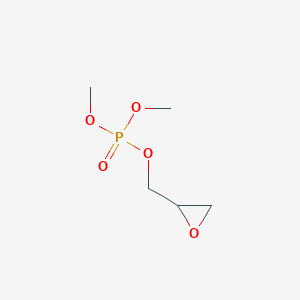
Dimethyl (Oxiran-2-ylmethyl) Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (Oxiran-2-ylmethyl) Phosphate is an organic compound characterized by the presence of an oxirane (epoxide) ring and a phosphate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl (Oxiran-2-ylmethyl) Phosphate can be synthesized through the reaction of dimethyl phosphite with epichlorohydrin. The reaction typically occurs under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. The use of catalysts and controlled temperature and pressure conditions are common practices in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (Oxiran-2-ylmethyl) Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted oxiranes, and various phosphate derivatives .
Aplicaciones Científicas De Investigación
Dimethyl (Oxiran-2-ylmethyl) Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxy resins and other polymeric materials.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl (Oxiran-2-ylmethyl) Phosphate involves the interaction of the oxirane ring with nucleophiles. The ring-opening reaction is a key step, leading to the formation of various derivatives. The phosphate group can also participate in phosphorylation reactions, which are important in biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (Oxiran-2-ylmethyl) Phosphonate
- Dimethyl (Oxiran-2-ylmethyl) Phosphine Oxide
- Dimethyl (Oxiran-2-ylmethyl) Phosphorothioate
Uniqueness
Dimethyl (Oxiran-2-ylmethyl) Phosphate is unique due to its combination of an oxirane ring and a phosphate group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H11O5P |
|---|---|
Peso molecular |
182.11 g/mol |
Nombre IUPAC |
dimethyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C5H11O5P/c1-7-11(6,8-2)10-4-5-3-9-5/h5H,3-4H2,1-2H3 |
Clave InChI |
MREWAUSBIJUHJY-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


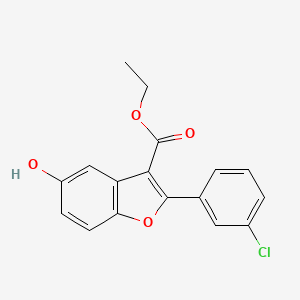
![8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carbonitrile](/img/structure/B13705164.png)

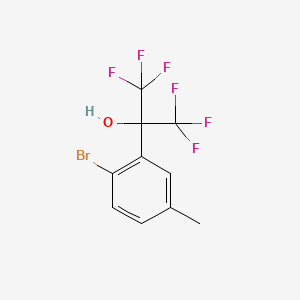
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)



![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
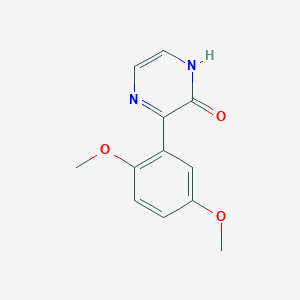
![1-[1-(4-Bromo-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705212.png)
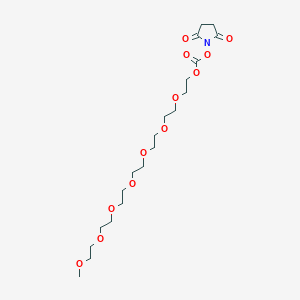
![N-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-4-(N-phenylsulfamoyl)benzamide](/img/structure/B13705225.png)

